9-Amino-2,7-dimethylacridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Amino-2,7-dimethylacridine is a derivative of acridine, a heterocyclic organic compound. Acridine derivatives have been extensively studied due to their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. This compound, in particular, has shown promise in several scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Amino-2,7-dimethylacridine typically involves the condensation of 2,4-diaminotoluene with formic acid, followed by deamination through diazotization to form 2,7-dimethylacridine. This intermediate is then reacted with N-bromosuccinimide in the presence of AIBN to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
9-Amino-2,7-dimethylacridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the acridine core.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various acridone derivatives, while substitution reactions can introduce different functional groups onto the acridine core.
Scientific Research Applications
9-Amino-2,7-dimethylacridine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other acridine derivatives.
Industry: It is used in the production of dyes and fluorescent materials.
Mechanism of Action
The mechanism of action of 9-Amino-2,7-dimethylacridine primarily involves DNA intercalation. This process involves the insertion of the acridine molecule between DNA base pairs, disrupting the helical structure and affecting biological processes involving DNA and related enzymes . This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Acriflavine: Another acridine derivative used as an antibacterial and antiviral agent.
Proflavine: Known for its antiseptic properties and used in wound treatment.
Tacrine: An acridine-based drug used in the treatment of Alzheimer’s disease.
Uniqueness
9-Amino-2,7-dimethylacridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
194479-75-9 |
---|---|
Molecular Formula |
C15H14N2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2,7-dimethylacridin-9-amine |
InChI |
InChI=1S/C15H14N2/c1-9-3-5-13-11(7-9)15(16)12-8-10(2)4-6-14(12)17-13/h3-8H,1-2H3,(H2,16,17) |
InChI Key |
WRUIMVFKCDISIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.